molecular formula C30H48O3 B12321488 3beta,21alpha-Dihydroxy-27-norC(14a)-homo-gammaceran-14-en-16-one

3beta,21alpha-Dihydroxy-27-norC(14a)-homo-gammaceran-14-en-16-one

Katalognummer: B12321488
Molekulargewicht: 456.7 g/mol
InChI-Schlüssel: JZWJWCIDJKODIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3beta,21alpha-Dihydroxy-27-norC(14a)-homo-gammaceran-14-en-16-one is a complex organic compound that belongs to the class of triterpenoids. Triterpenoids are a large and diverse group of naturally occurring organic chemicals derived from terpenes. They are known for their wide range of biological activities and are often found in plants, fungi, and marine organisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,21alpha-Dihydroxy-27-norC(14a)-homo-gammaceran-14-en-16-one typically involves multiple steps, including cyclization, hydroxylation, and functional group modifications. The specific synthetic route may vary depending on the starting materials and desired yield.

Industrial Production Methods

Industrial production of such complex compounds often involves biotechnological methods, including the use of genetically engineered microorganisms to produce the compound in large quantities. These methods are preferred due to their efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3beta,21alpha-Dihydroxy-27-norC(14a)-homo-gammaceran-14-en-16-one has various applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products.

Wirkmechanismus

The mechanism of action of 3beta,21alpha-Dihydroxy-27-norC(14a)-homo-gammaceran-14-en-16-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The exact mechanism may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3beta,21alpha-Dihydroxy-27-norC(14a)-homo-gammaceran-14-en-16-one: Similar in structure but may have different functional groups or stereochemistry.

    Other Triterpenoids: Such as betulinic acid, ursolic acid, and oleanolic acid.

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C30H48O3

Molekulargewicht

456.7 g/mol

IUPAC-Name

8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-2-en-5-one

InChI

InChI=1S/C30H48O3/c1-26(2)21-10-13-28(5)17-18-16-20(31)25-27(3,4)24(33)11-14-29(25,6)19(18)8-9-22(28)30(21,7)15-12-23(26)32/h17,19,21-25,32-33H,8-16H2,1-7H3

InChI-Schlüssel

JZWJWCIDJKODIH-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CCC3(C=C4CC(=O)C5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.